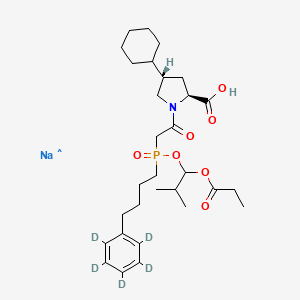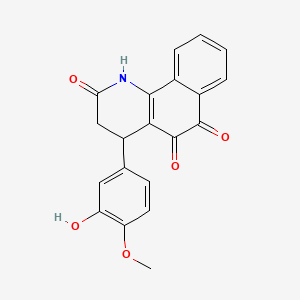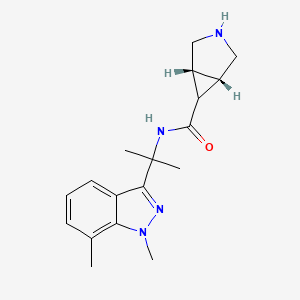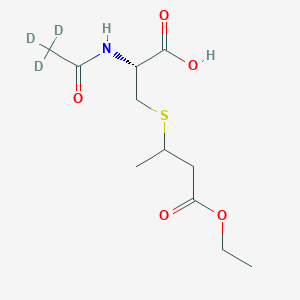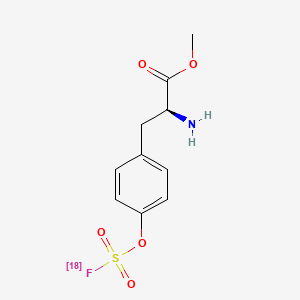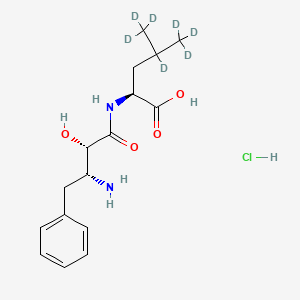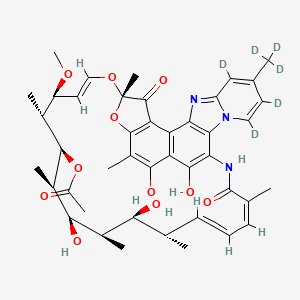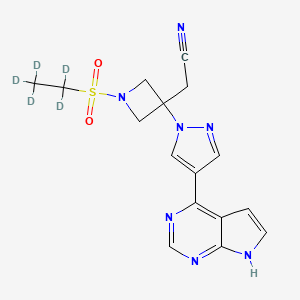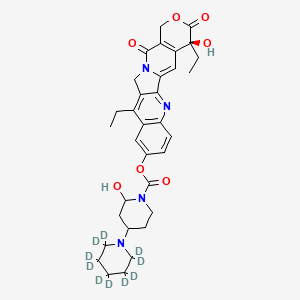
2-Hydroxy Irinotecan-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Irinotecan-d10 is a deuterated analogue of 2-Hydroxy Irinotecan, which is a derivative of the well-known anticancer drug irinotecan. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of irinotecan and its derivatives. The molecular formula of this compound is C33H28D10N4O7, and it has a molecular weight of 612.74 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Irinotecan-d10 involves multiple steps, including the introduction of deuterium atoms into the molecule. One common method involves the use of organic synthesis techniques to replace specific hydrogen atoms with deuterium. This process often requires specialized reagents and conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in small batches due to its specialized application in research .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Irinotecan-d10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogues with altered hydrogen content .
Applications De Recherche Scientifique
2-Hydroxy Irinotecan-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of irinotecan and its derivatives.
Biology: Employed in cellular and molecular biology research to investigate the effects of deuterium substitution on biological processes.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of irinotecan-based therapies.
Industry: Applied in the development of new drug formulations and delivery systems to improve the therapeutic index of irinotecan
Mécanisme D'action
2-Hydroxy Irinotecan-d10 exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound forms a stable complex with the enzyme, preventing it from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved in this mechanism include the topoisomerase I enzyme and the DNA strands .
Comparaison Avec Des Composés Similaires
2-Hydroxy Irinotecan-d10 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic properties compared to non-deuterated analogues. Similar compounds include:
Irinotecan: The parent compound used in cancer therapy.
SN-38: The active metabolite of irinotecan, known for its potent anticancer activity.
Ethyl-10-hydroxy-camptothecin: Another derivative of irinotecan with similar mechanisms of action
This compound stands out due to its enhanced stability and altered metabolic profile, making it a valuable tool in research settings.
Propriétés
Formule moléculaire |
C33H38N4O7 |
|---|---|
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2 |
Clé InChI |
DDBHYRUFETXXKP-YDCAFJPWSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(C(C2)O)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



